molecular formula C15H14N2O B1333636 1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one CAS No. 34981-12-9

1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one

Cat. No.: B1333636
CAS No.: 34981-12-9
M. Wt: 238.28 g/mol
InChI Key: UQUYUXAIENZBMB-UHFFFAOYSA-N
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Description

1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one, also known as 4-Indolyl-pyridine-1-ethanone (IPE), is a heterocyclic organic compound with a wide range of scientific applications. It is used in various fields such as organic synthesis, medicinal chemistry, drug discovery, and materials science. IPE is a versatile compound that can be used as a starting material for the synthesis of other compounds, and its ability to form strong complexes with metal ions makes it a useful reagent in the synthesis of metal-organic frameworks (MOFs). Additionally, IPE has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, and has been studied for its potential use in cancer therapy.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various derivatives, such as 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)Pyridine derivatives, indicating its potential as a precursor in multi-component chemical reactions (Geng et al., 2013).
  • Structural analysis and molecular structure determination are significant applications, as seen in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, suggesting its importance in crystallography and molecular architecture studies (Percino et al., 2006).

Organic Synthesis and Molecular Interaction

  • The compound has applications in the realm of organic synthesis, such as the synthesis of pyrido[2,1-a]indoles, showcasing its role in facilitating complex organic reactions (Li et al., 2015).
  • In the field of estrogen receptor research, 2-Pyridin-2-yl-1H-indole derivatives have been synthesized and analyzed for their binding affinity and photophysical properties, indicating its role in biochemistry and pharmacology studies (Kasiotis & Haroutounian, 2006).

Catalysis and Chemical Bond Formation

  • In the context of catalysis, the compound has been utilized in the synthesis of building blocks for Pyridine/Piperidine- Decorated Crown Ethers, hinting at its role in the design and development of novel catalysts (Nawrozkij et al., 2014).

Crystallography and Molecular Design

  • Studies on the crystal structure of related compounds, such as (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, reveal the compound's significance in crystallography and molecular design, highlighting its structural significance (Di, 2010).

Properties

IUPAC Name

1-[4-(1H-indol-3-yl)-4H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUYUXAIENZBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370636
Record name 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34981-12-9
Record name 1-[4-(1H-Indol-3-yl)-1(4H)-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34981-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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